1-Dodecene, 4,4-dimethyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
502760-18-1 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
4,4-dimethyldodec-1-ene |
InChI |
InChI=1S/C14H28/c1-5-7-8-9-10-11-13-14(3,4)12-6-2/h6H,2,5,7-13H2,1,3-4H3 |
InChI Key |
RVTBPBIEATWDJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C)CC=C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Branched Dodecenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is an indispensable tool for elucidating the carbon skeleton and proton environments of organic molecules. For a branched alkene like 4,4-dimethyl-1-dodecene, specific NMR experiments are employed to piece together its unique structure.
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in a molecule. A key feature in the spectrum of 4,4-dimethyl-1-dodecene is the signal for the quaternary carbon at the C4 position. Quaternary carbons, having no attached protons, typically exhibit weak signals in proton-decoupled ¹³C NMR spectra. oregonstate.edu Their chemical shift is influenced by the surrounding alkyl groups.
In the case of 4,4-dimethyl-1-dodecene, the quaternary carbon (C4) is expected to resonate at approximately 31.51 ppm. wiley-vch.de The olefinic carbons of the vinyl group appear significantly downfield, with the terminal CH₂ (C1) at ~116.45 ppm and the internal CH (C2) at ~136.12 ppm. wiley-vch.delibretexts.org The remaining carbons of the alkyl chain and the gem-dimethyl groups populate the upfield region of the spectrum. wiley-vch.de
Table 1: Predicted ¹³C NMR Chemical Shifts for 4,4-dimethyl-1-dodecene wiley-vch.de
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (=CH₂) | 116.45 |
| C2 (-CH=) | 136.12 |
| C3 (-CH₂-) | 46.44 |
| C4 (-C(CH₃)₂-) | 31.51 |
| C5-C11 (-CH₂-) | 41.95, 31.85, 30.52, 29.60, 29.28, 23.87 |
| C12 (-CH₃) | 13.98 |
| 4-CH₃ (gem-dimethyl) | 26.91 |
| 4-CH₃ (gem-dimethyl) | 26.91 |
Note: Data is based on reported values for 4,4-dimethyl-1-dodecene in CDCl₃. Specific assignments for C5-C11 may vary.
The ¹H NMR spectrum is crucial for identifying the different types of protons in 4,4-dimethyl-1-dodecene. The spectrum can be divided into distinct regions corresponding to the olefinic (vinyl) protons and the saturated alkyl protons. libretexts.org
The olefinic protons are the most deshielded and appear furthest downfield. The single proton on C2 appears as a complex multiplet, a doublet of doublets of triplets (ddt), around 5.81 ppm due to coupling with the terminal vinyl protons and the adjacent methylene (B1212753) protons at C3. wiley-vch.de The two terminal vinyl protons on C1 are diastereotopic and appear as a multiplet between 4.94 and 5.04 ppm. wiley-vch.de
The alkyl region contains signals for the remaining protons. The two protons on C3, being allylic, are deshielded relative to other methylene groups and appear as a doublet at approximately 1.94 ppm. wiley-vch.de The gem-dimethyl groups at C4 give rise to a characteristic sharp singlet at around 0.84 ppm, integrating to six protons. wiley-vch.de The long octyl chain produces a series of overlapping multiplets between approximately 1.10 and 1.40 ppm, with the terminal methyl group (C12) appearing as a triplet around 0.88 ppm. wiley-vch.de
Table 2: Predicted ¹H NMR Data for 4,4-dimethyl-1-dodecene wiley-vch.de
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H2 | 5.81 | ddt | 16.8, 10.5, 7.2 | 1H |
| H1 | 4.94 - 5.04 | m | - | 2H |
| H3 | 1.94 | d | 7.2 | 2H |
| H5-H11 | 1.10 - 1.40 | bs | - | 14H |
| H12 | 0.88 | t | 6.6 | 3H |
| 4-CH₃ | 0.84 | s | - | 6H |
Note: Data is based on reported values for 4,4-dimethyl-1-dodecene in CDCl₃. m = multiplet, ddt = doublet of doublets of triplets, d = doublet, bs = broad singlet, s = singlet, t = triplet.
While 1D NMR provides essential information, 2D-NMR experiments are necessary to connect the different parts of the molecule and confirm the structure of 4,4-dimethyl-1-dodecene unambiguously.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. acs.org For 4,4-dimethyl-1-dodecene, a COSY spectrum would show a clear correlation between the olefinic proton at C2 (δ ~5.81 ppm) and the allylic protons at C3 (δ ~1.94 ppm). It would also show correlations between the C2 proton and the terminal C1 protons (δ ~4.94-5.04 ppm). Further along the chain, correlations would connect the protons from C5 through C12, establishing the linear octyl chain. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each carbon atom with its directly attached proton(s). sc.edu This is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the carbon signal at ~136.12 ppm would show a cross-peak with the proton signal at ~5.81 ppm, confirming this carbon as C2. Similarly, the carbon at ~116.45 ppm would correlate with the protons at ~4.94-5.04 ppm (C1). The quaternary carbon at C4 would be absent from the HSQC spectrum, which is a key identifying feature. sc.edu
A correlation from the six protons of the gem-dimethyl groups (δ ~0.84 ppm) to the quaternary carbon C4 (δ ~31.51 ppm), definitively placing the methyl groups.
Correlations from the same methyl protons to the adjacent methylene carbon C5.
Correlations from the allylic protons at C3 (δ ~1.94 ppm) to both the olefinic carbons C1 and C2, and crucially, to the quaternary carbon C4, linking the vinyl group to the branched center.
Proton NMR (1H NMR) for Differentiating Olefinic and Alkyl Proton Environments
Mass Spectrometry (MS) for Isomer Discrimination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the characterization of complex, non-volatile materials. csic.es It involves the thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments by GC/MS. csic.esunibo.it While typically used for macromolecules like polymers or biomass, it can also be applied to the analysis of heavy hydrocarbon fractions where branched alkenes might be present. rsc.orgchromatographyonline.comresearchgate.net
In the context of analyzing a mixture containing 4,4-dimethyl-1-dodecene, Py-GC/MS would break the molecule down via chain scission. unibo.it The resulting pyrogram would show a characteristic pattern of smaller alkanes and alkenes. The fragmentation would likely favor cleavage at the branched point, leading to the formation of stable carbocations. The identification of specific branched fragments in the pyrogram can serve as a fingerprint for the original structure within a complex matrix. researchgate.net
Commercial dodecene products are often complex mixtures of linear and branched isomers, which can be extremely difficult to separate using conventional single-column GC. bohrium.comnih.gov Two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers significantly enhanced separation power by employing two columns with different stationary phase selectivities (e.g., non-polar followed by polar). ifpenergiesnouvelles.frbirmingham.ac.uk
This technique is particularly well-suited for resolving isomeric hydrocarbons. bohrium.comresearchgate.net In a GC×GC chromatogram, compounds are separated based on volatility in the first dimension and polarity in the second, creating a structured two-dimensional plot. ifpenergiesnouvelles.fr This allows for the separation of branched alkenes like 4,4-dimethyl-1-dodecene from other C12 isomers, including linear dodecenes and other mono-, di-, or tri-branched structures. bohrium.comnih.gov The coupling with a high-speed mass spectrometer (like Time-of-Flight, TOFMS) allows for the acquisition of clean mass spectra for each separated component, enabling confident identification even for co-eluting peaks in a one-dimensional separation. bohrium.comresearchgate.net Soft ionization techniques, such as photoionization (PI), can be used to enhance the molecular ion signal, which is often weak or absent in the electron ionization (EI) spectra of alkenes, further aiding in the definitive identification of isomers. bohrium.comacs.org
Photoionization Mass Spectrometry (PI-MS) for Enhanced Molecular Ion Detection
Photoionization Mass Spectrometry (PI-MS) serves as a powerful analytical technique for the characterization of branched dodecenes like 4,4-dimethyl-1-dodecene. As a soft ionization method, PI-MS is particularly advantageous for minimizing the fragmentation of the parent molecule, which significantly enhances the intensity and detection of the molecular ion peak. acs.org This is crucial for the unambiguous identification of isomers, which might otherwise be challenging with higher-energy ionization techniques that cause extensive fragmentation.
In the analysis of complex hydrocarbon mixtures, such as those produced during olefin oligomerization, PI-MS coupled with techniques like two-dimensional gas chromatography (GC x GC) allows for the detailed separation and identification of various isomers. acs.org While direct mass spectra for 4,4-dimethyl-1-dodecene are not extensively published, the principles of PI-MS suggest that its analysis would yield a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The ionization energy of the photon source is a critical parameter; it can be tuned to be just above the ionization potential of the target molecule, thereby reducing fragmentation and maximizing the molecular ion signal. kaust.edu.sa This selectivity helps in distinguishing the target isomer from a complex matrix of other C12H24 isomers.
The primary benefit of using PI-MS for a compound like 4,4-dimethyl-1-dodecene lies in its ability to provide clear molecular weight information, which is the foundational step in structural elucidation. The reduced fragmentation simplifies the mass spectrum, making it easier to interpret and confirm the presence of the target compound.
Table 1: Expected PI-MS Data for 4,4-dimethyl-1-dodecene
| Parameter | Expected Value/Observation | Significance |
| Molecular Formula | C₁₂H₂₄ | - |
| Molecular Weight | 168.32 g/mol | Basis for molecular ion detection. |
| Expected Molecular Ion (M⁺) | m/z 168 | Enhanced detection due to soft ionization. acs.org |
| Ionization Technique | Photoionization (PI) | Minimizes fragmentation compared to electron ionization. kaust.edu.sa |
| Common Fragments | Reduced intensity | Simplifies spectral interpretation. |
Vibrational Spectroscopy: FTIR and Raman Applications
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure of 4,4-dimethyl-1-dodecene by probing its characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Presence (Alkene, Methyl Groups)
FTIR spectroscopy is a fundamental tool for confirming the presence of key functional groups within the 4,4-dimethyl-1-dodecene structure. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For 4,4-dimethyl-1-dodecene, the most indicative absorptions are those of the vinyl group (C=CH₂) and the gem-dimethyl group (-C(CH₃)₂).
The vinyl group gives rise to several characteristic peaks. A C=C stretching vibration is typically observed in the 1640-1680 cm⁻¹ region. udel.edu For terminal alkenes like 1-dodecene (B91753), this peak is found specifically around 1640 cm⁻¹. researchgate.net The C-H bonds of the vinyl group also produce a stretching vibration above 3000 cm⁻¹, a key indicator of unsaturation. udel.edu
The aliphatic portion of the molecule, including the long alkyl chain and the methyl groups, is identified by C-H stretching vibrations between 2850 and 3000 cm⁻¹. udel.edu Specifically, asymmetric and symmetric stretching vibrations for CH₂ and CH₃ groups appear in this range. researchgate.net The presence of the 4,4-dimethyl, or gem-dimethyl, group is uniquely indicated by a characteristic splitting of the C-H bending vibration peak around 1380 cm⁻¹, which is a distinctive feature for this structural arrangement. udel.edu
Table 2: Characteristic FTIR Frequencies for 4,4-dimethyl-1-dodecene
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Reference |
| C-H Stretch | Vinyl (=C-H) | > 3000 | udel.edu |
| C-H Asymmetric Stretch | Methyl (-CH₃) | ~2960 | researchgate.net |
| C-H Asymmetric Stretch | Methylene (-CH₂) | ~2922 | researchgate.net |
| C-H Symmetric Stretch | Methylene (-CH₂) | ~2856 | researchgate.net |
| C=C Stretch | Alkene (C=C) | ~1640 | udel.eduresearchgate.net |
| C-H Bend (Scissoring) | Methylene (-CH₂) | ~1457 | researchgate.net |
| C-H Bend (Asymmetric) | Methyl (-CH₃) | ~1380 (split for gem-dimethyl) | udel.edu |
| C-H Bend (Symmetric) | Methyl (-CH₃) | ~1378 | researchgate.net |
Raman Spectroscopy for In-situ Reaction Monitoring and Conformational Insights
Raman spectroscopy is a complementary vibrational technique to FTIR that offers distinct advantages for analyzing 4,4-dimethyl-1-dodecene, particularly for in-situ reaction monitoring and studying molecular conformation. Because the C=C bond is highly polarizable, it typically produces a strong and sharp signal in the Raman spectrum, making it an excellent probe for monitoring reactions involving the alkene group, such as hydroformylation or polymerization. fau.eu This allows for real-time tracking of substrate consumption and product formation without invasive sampling.
Furthermore, Raman spectroscopy is sensitive to the molecule's carbon skeleton and conformational changes. The low-frequency region of the Raman spectrum can provide insights into the various conformations that the long alkyl chain of 4,4-dimethyl-1-dodecene can adopt in different physical states or solvent environments. Subtle shifts in the positions of skeletal vibrations can be correlated with changes in the molecule's three-dimensional structure. researchgate.net This makes Raman spectroscopy a valuable tool for detailed structural analysis beyond simple functional group identification.
Table 3: Potential Raman Spectroscopy Applications for 4,4-dimethyl-1-dodecene
| Application | Key Spectral Feature | Information Gained | Reference |
| In-situ Reaction Monitoring | Intensity of C=C stretch (~1640 cm⁻¹) | Real-time tracking of alkene conversion in reactions like hydroformylation. | fau.eu |
| Conformational Analysis | Low-frequency skeletal vibrations | Insights into the conformational isomers of the alkyl chain. | researchgate.net |
| Structural Verification | C-H stretching and bending modes | Complements FTIR data for a complete vibrational profile. |
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the reactivity and reaction mechanisms of the chemical compound 1-Dodecene, 4,4-dimethyl- to generate the requested article.
The explicit instructions to focus solely on "1-Dodecene, 4,4-dimethyl-" and to strictly adhere to the detailed outline for polymerization, copolymerization, and hydrofunctionalization reactions cannot be met with scientifically accurate and verifiable information.
Searches for polymerization, oligomerization, and hydroformylation studies yielded results for the unbranched isomer, 1-dodecene, and other branched alpha-olefins such as 4,4-dimethyl-1-pentene (B165720) and 4,4-dimethyl-1-nonene. google.comacs.orgepo.orgca.gov This indicates that while branched olefins of this type are subjects of chemical research, specific studies on the reactivity of 1-Dodecene, 4,4-dimethyl- are not present in the available literature. Consequently, it is not possible to provide detailed research findings, data tables, or in-depth discussion on the catalyst systems and reaction kinetics specifically for this compound as required by the prompt.
Reactivity and Reaction Mechanisms of 1 Dodecene, 4,4 Dimethyl
Other Catalytic Transformations
The alkylation of aromatic compounds, such as benzene (B151609), with long-chain olefins like 1-dodecene (B91753) is a key industrial process for producing linear alkylbenzenes (LABs), which are precursors to biodegradable detergents. kaist.ac.kracs.org While the focus is often on linear olefins, the principles apply to branched dodecenes as well. The reaction is typically catalyzed by strong acids, including solid acid catalysts like zeolites and clays. kaist.ac.kracs.orgmdpi.com
The mechanism of benzene alkylation with 1-dodecene involves the formation of a carbocation intermediate from the olefin in the presence of the acid catalyst. researchgate.netsciengine.com This carbocation then attacks the benzene ring in a classic electrophilic aromatic substitution reaction. Isomerization of the double bond in the olefin can occur prior to alkylation, leading to a mixture of phenyldodecane isomers. kaist.ac.kr The distribution of these isomers is influenced by the catalyst type, acid strength, and reaction conditions. kaist.ac.kracs.org
For example, using zeolites like HY, USHY, and DAY as catalysts for the alkylation of benzene with 1-dodecene results in varying conversions and selectivities for the 2-phenyl isomer. mdpi.com Non-zeolitic catalysts, such as dodecatungstophosphoric acid (DTP) supported on K-10 clay, have also been shown to be effective, offering good conversion and favorable product distribution. acs.org The reaction rate has been observed to decrease with an increase in the chain length of the α-olefin. acs.org
Table 3: Alkylation of Benzene with 1-Dodecene using Various Catalysts
| Catalyst | Conversion of 1-Dodecene (%) | Selectivity for 2-Phenyldodecane (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| HY Zeolite (Si/Al=4.8) | 90 | 27 | Batch reactor | mdpi.com |
| USHY Zeolite (Si/Al=80) | 100 | 26 | Batch reactor | mdpi.com |
| DAY Zeolite (Si/Al=200) | 50 | 32 | Batch reactor | mdpi.com |
| 20% DTP/K-10 Clay | - | Favorable distribution | Benzene/1-dodecene molar ratio 10:1 | acs.org |
| Amberlyst 15/XN-I010 | - | - | Batch reactor, Rideal kinetics | kaist.ac.kr |
This table is interactive. Click on the headers to sort the data.
Epoxidation is the reaction that converts an alkene into an epoxide, a cyclic ether with a three-atom ring. This transformation is valuable for introducing functionality into hydrocarbon chains. For branched alpha-olefins, the steric hindrance around the double bond can influence the reactivity and selectivity of the epoxidation reaction.
Various methods exist for the epoxidation of olefins, including the use of peracids, or hydrogen peroxide in combination with a catalyst. cpchem.com Tungsten-based catalysts, for example, are known to proceed through a mechanism involving epoxidation, followed by epoxide hydrolysis to a diol. mdpi.com The epoxidation of 1-dodecene has been achieved with high yield using a halide-free method. oup.com In one instance, the epoxidation of 1-dodecene on a large scale without a solvent gave 1,2-epoxydodecane (B1583528) in 87% yield. oup.com
The use of phase transfer catalysts, such as quaternary ammonium (B1175870) salts, in a biphasic system with hydrogen peroxide and a tungsten-based catalyst has been shown to be efficient for the epoxidation of 1-dodecene, achieving high conversion and selectivity. nih.gov Unspecific peroxygenases, a class of fungal enzymes, are also capable of catalyzing the epoxidation of a range of alkenes, although yields can be low for some substrates. researchgate.net The reaction of 1-dodecene with hydrogen peroxide can be promoted by carbodiimide, resulting in the corresponding epoxide. google.com
Table 4: Epoxidation of 1-Dodecene
| Reagent/Catalyst System | Yield of Epoxide (%) | Key Features | Reference |
|---|---|---|---|
| Halide-free method | 87 | Large scale, solvent-free | oup.com |
| Tungsten-based polyoxometalate / H₂O₂ / Phase transfer catalyst | 96 (selectivity) | Biphasic system, 98% conversion | nih.gov |
| Carbodiimide / H₂O₂ | 36 | - | google.com |
| P₂W₁₈-DDC / H₂O₂ | 92 (selectivity) | Solvent-free, optimal temperature 333 K | rsc.org |
This table is interactive. Click on the headers to sort the data.
Alkene metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. wikipedia.org Cross-metathesis, a type of metathesis reaction between two different alkenes, can be applied to branched alkenes like 1-dodecene, 4,4-dimethyl-. The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.org
The mechanism, known as the Chauvin mechanism, involves the [2+2] cycloaddition of an alkene to a metal alkylidene to form a metallacyclobutane intermediate. wikipedia.orglibretexts.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield new alkene and alkylidene species. libretexts.org For terminal alkenes, the formation of ethylene (B1197577) gas can drive the reaction to completion. slideshare.net
The steric hindrance of branched alkenes can influence the efficiency of the metathesis reaction. However, highly efficient catalysts have been developed that can facilitate the metathesis of even sterically demanding olefins. For example, bis(CAAC)ruthenium indenylidene catalysts have shown high efficiency in various metathesis transformations, including the self-metathesis of 1-decene (B1663960). apeiron-synthesis.com Cross-metathesis has been successfully applied to long-chain unsaturated esters and nitriles, demonstrating the functional group tolerance of modern metathesis catalysts. ifpenergiesnouvelles.frconicet.gov.ar
Computational and Theoretical Chemistry Studies of Branched Dodecenes
Quantum-Chemical Modeling of Reactivity and Selectivity
Quantum-chemical modeling is a fundamental approach to understanding the intrinsic properties of molecules and their reaction pathways. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of reactants, transition states, and products, which governs their reactivity and selectivity. diva-portal.org For a branched dodecene such as 4,4-dimethyl-1-dodecene, these models can elucidate how its specific structure, with the bulky dimethyl group, influences its chemical behavior.
Thermodynamic analysis based on quantum-chemical modeling can reveal how the structure of hydrocarbons affects their properties and reactivity. researchgate.net For instance, in reactions like alkylation, the steric hindrance from the dimethyl group at the 4-position can significantly impact the selectivity of the process. Quantum-chemical calculations can quantify the energy barriers for different reaction pathways, predicting which products are kinetically or thermodynamically favored. nih.gov
Studies on enzymatic and organometallic reactions show that computational chemistry can map out the sequence of steps in a reaction mechanism, describing the factors that determine reactivity or govern selectivity. diva-portal.org This is particularly relevant for the catalytic transformations of olefins. For example, in the oligomerization of light olefins, the resulting product distribution, including the formation of various dodecene isomers, is heavily dependent on the catalyst used. nih.gov Quantum-chemical models can help rationalize these experimental observations by detailing the catalyst-substrate interactions at an electronic level. diva-portal.orgnih.gov
The application of these models involves calculating the potential energy surface (PES) for a given reaction. acs.org The minima on this surface represent stable molecules (reactants, products, intermediates), while saddle points correspond to transition states. acs.org The energy difference between a reactant and a transition state—the activation energy—is a key determinant of the reaction rate. For 4,4-dimethyl-1-dodecene, this can be used to compare its reactivity with other linear or branched isomers.
Table 1: Applications of Quantum-Chemical Modeling in Olefin Chemistry
| Application Area | Description | Relevance to 4,4-dimethyl-1-dodecene |
| Reactivity Analysis | Calculation of electronic properties (e.g., charge distribution, frontier molecular orbitals) to predict reactive sites. | Identifies how the electron-rich double bond and the steric bulk of the dimethyl group influence susceptibility to electrophilic attack or radical reactions. |
| Selectivity Prediction | Comparison of activation energies for competing reaction pathways to predict product ratios (e.g., regioselectivity, stereoselectivity). | Predicts whether reactions like hydroformylation or epoxidation will occur preferentially at a specific carbon of the double bond. |
| Thermodynamic Stability | Calculation of heats of formation and Gibbs free energies for isomers. | Determines the relative stability of 4,4-dimethyl-1-dodecene compared to other C₁₄H₂₈ isomers. |
| Mechanism Elucidation | Identification of intermediates and transition states along a reaction coordinate. diva-portal.org | Maps the step-by-step process of its isomerization, oligomerization, or functionalization reactions. |
Density Functional Theory (DFT) for Reaction Pathway Elucidation and Catalyst Design
Density Functional Theory (DFT) has become the predominant computational method in catalysis research due to its favorable balance of accuracy and computational cost. frontiersin.org It is instrumental in elucidating reaction mechanisms and in the rational design of new catalysts for olefin transformations. frontiersin.orgcatalysis.blog DFT calculates the electronic structure of a system based on its electron density, which is computationally more tractable than solving for the many-electron wavefunction directly. catalysis.blog
For branched dodecenes, DFT can be used to model entire catalytic cycles. A notable example is the zirconocene-catalyzed oligomerization of higher α-olefins like 1-octene (B94956), where DFT calculations (using the M06-2X functional) helped to explain experimental results by modeling main and side reactions. mdpi.com This approach can be directly extended to the reactions of 4,4-dimethyl-1-dodecene to understand how it behaves with similar catalysts, predicting whether dimerization, trimerization, or polymerization is more likely. DFT modeling can clarify the roles of different catalytic species and the effect of co-catalysts or additives on the reaction pathway. mdpi.com
Catalyst design benefits immensely from DFT. By calculating the interaction energies between a substrate like 4,4-dimethyl-1-dodecene and a catalyst's active site, researchers can predict catalytic activity. catalysis.blogualberta.ca DFT can identify key descriptors of catalytic performance, which can then be used to screen potential catalyst candidates computationally before undertaking expensive and time-consuming experimental synthesis and testing. frontiersin.orgpolyu.edu.hk For instance, DFT-calculated energy barriers can be combined into a "fitness score" to evaluate new catalysts for olefin metathesis, considering factors like initiation, activity, and stability. acs.org This allows for the virtual design of new catalyst ligands tailored for specific transformations of branched olefins. google.com
Table 2: Selected DFT Functionals and Basis Sets in Catalysis Research
| Functional/Method | Basis Set | Application Area in Literature |
| M06-2X | DGDZVP | Modeling of zirconocene-catalyzed α-olefin oligomerization. mdpi.com |
| MPWB1K | 6-31+G(d,p) | Simulating reaction paths for thermal decomposition. nih.gov |
| B3LYP | 6-31G** | Studying cycloaddition reactions in gas and water phases. researchgate.net |
| M06 | 6-311+G(d,p)/LANL2DZ | Investigating mechanisms of perrhenate-catalyzed deoxydehydration. researchgate.net |
The elucidation of reaction pathways involves mapping the Gibbs free energy profile. DFT calculations can determine the energies of intermediates and transition states for complex processes, such as the conversion of a diol to an alkene, identifying the rate-limiting step. researchgate.net For 4,4-dimethyl-1-dodecene, this could be applied to understand its isomerization to internal olefins or its polymerization, providing a detailed, step-by-step energy landscape that governs the reaction's progress.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time. livecomsjournal.org By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. easychair.org This method is particularly useful for understanding the behavior of 4,4-dimethyl-1-dodecene in the liquid phase.
A key application of MD is in studying solvent effects, which can significantly influence reaction rates and outcomes. easychair.orgosti.gov MD simulations can explicitly model solvent molecules, allowing for the investigation of solvent-mediated interactions and the role of hydration or solvation shells around a solute molecule. easychair.org For instance, MD simulations of the alkylation of benzene (B151609) with 1-dodecene (B91753) using immobilized ionic liquid catalysts revealed crucial details about the interfacial properties. researchgate.net These simulations showed that the catalyst promotes the enrichment of benzene near the interface, affecting the local reactant concentrations and enhancing diffusion, which can be critical for the reaction's success. researchgate.net Similar studies could predict how 4,4-dimethyl-1-dodecene orients itself at a catalyst-solvent interface and how its branched structure affects its diffusion and interaction with the active sites.
MD simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system of particles. livecomsjournal.org The accuracy of an MD simulation is highly dependent on the quality of the force field used.
Table 3: Common Force Fields for Molecular Simulations
| Force Field | Description | Typical Application |
| OPLS_2005 | Optimized Potentials for Liquid Simulations; a well-parameterized force field for organic liquids and proteins. | Used in simulations of small-molecule ligands with protein receptors. nih.gov |
| All-Atom Force Fields | Explicitly represents every atom in the system, providing high detail. | Used to study average chemical shifts and solubility of gases in n-alkanes. researchgate.net |
| United-Atom Force Fields | Groups of atoms (e.g., CH₂, CH₃) are treated as single interaction sites to reduce computational cost. | Often used for simulations of long-chain alkanes and polymers. |
| Q-Force | An automated toolkit for parameterizing force fields, which can improve accuracy for specific interactions like 1-4 energies. arxiv.org | Development of highly accurate, specialized force fields for new molecules. arxiv.org |
By analyzing the trajectories from MD simulations, one can calculate various properties, including radial distribution functions, interaction energies, and diffusion coefficients. researchgate.net For 4,4-dimethyl-1-dodecene, this could reveal how its molecules aggregate in a non-polar solvent or how they interact with polar additives, providing insights into solubility and transport properties that are essential for process design and optimization.
Predictive Algorithms for Branched Olefin Transformations and Product Distribution
Predictive algorithms, increasingly incorporating machine learning (ML), are transforming the field of computational chemistry by enabling rapid screening and prediction of reaction outcomes. polyu.edu.hkgoogle.com These models are trained on large datasets, which can be generated from experiments or from higher-level computations like DFT, to learn the complex relationships between inputs (e.g., reactant structure, catalyst type, reaction conditions) and outputs (e.g., product distribution, reaction rate). osti.govnih.gov
For branched olefin transformations, a significant challenge is predicting the distribution of various isomers in the product mixture. nih.gov Theoretical frameworks have been developed to explain and predict changes in product distribution for reactions like propene dimerization, which yields a mixture of C₆ olefin isomers. nih.govacs.org These models, which can be based on molecular simulations of free energies, can be extended to the oligomerization reactions that produce branched dodecenes. nih.govacs.org They can screen libraries of catalysts, such as zeolites or metal-organic frameworks (MOFs), to identify structures that selectively produce desired linear or specific branched isomers. nih.gov
Machine learning models are particularly adept at handling the complexity of olefin transformations. A patent application describes a method combining transition-state calculations with machine learning to discover features that control selectivity in ethylene (B1197577) oligomerization, which can be applied to predict the formation of branched dodecene by-products. google.com Data-driven models, such as radial basis function neural networks (RBFNN), have been successfully used to predict the product distribution in Fischer-Tropsch synthesis, which also produces a wide range of paraffins and olefins. nih.govacs.org
Table 4: Comparison of Predictive Modeling Techniques for Product Distribution
| Modeling Technique | Description | Uncertainty/Accuracy | Key Application |
| Radial Basis Function Neural Network (RBFNN) | A type of artificial neural network that uses radial basis functions as activation functions. nih.gov | Reported with ±5% uncertainties in predicting Fischer-Tropsch product distribution. nih.gov | Data matrix generation and prediction with limited experimental data. acs.org |
| Response Surface Methodology (RSM) | A collection of statistical and mathematical techniques for modeling and analyzing problems where a response of interest is influenced by several variables. nih.gov | Reported with ±10% uncertainties in the same study. nih.gov | Statistical analysis and optimization of process parameters. acs.org |
| Comprehensive Kinetic with Genetic Algorithm (CKGA) | A model that uses genetic algorithms to select potential reaction pathways and mechanisms based on kinetic data. nih.gov | Reported with ±30% uncertainties in the same study. nih.gov | Mechanistic selection and identification of potential reaction pathways. acs.org |
| Machine Learning (Random Forest) | An ensemble learning method that operates by constructing a multitude of decision trees. | Can accurately predict DFT-calculated values, reducing computational time from days to seconds. polyu.edu.hk | Prediction of catalytic activity descriptors to accelerate catalyst screening. polyu.edu.hk |
These predictive algorithms offer a powerful strategy for process engineering and catalyst design. nih.gov For a specific compound like 4,4-dimethyl-1-dodecene, these tools could be used to forecast the likely outcome of its reactions under various conditions, optimizing for a particular product and minimizing undesirable by-products, thereby guiding experimental efforts more efficiently.
Applications in Advanced Materials and Specialized Chemical Synthesis
Precursors for Polymeric Materials with Tailored Properties
The incorporation of branched alpha-olefins, such as 4,4-dimethyl-1-dodecene, into polymer chains is a key strategy for engineering materials with specific performance characteristics. The size and position of the branch significantly influence the final properties of the polymer.
Branched alpha-olefins are utilized as comonomers in the synthesis of novel flexible terpolymers and elastomers. koreascience.kr Coordination polymerization, often employing metallocene catalysts, allows for the creation of reactive terpolymers by combining ethylene (B1197577), a high alpha-olefin content (such as 1-dodecene (B91753) or its branched isomers), and a diene like divinylbenzene. koreascience.kr The resulting polymers, which can be classified as polyolefin elastomers, possess a higher amorphous content that enhances their flexibility. mdpi.com The specific branching introduced by a monomer like 4,4-dimethyl-1-dodecene disrupts the regular chain packing, leading to materials with elastomeric properties. rsc.org These flexible polymers are sought after for applications requiring resilience and durability.
The introduction of short-chain branches (SCB) along a polymer's main chain is a critical factor that dictates its physical and mechanical properties. google.com The gem-dimethyl group in 4,4-dimethyl-1-dodecene acts as a fixed SCB when polymerized. This branching has a profound effect on polymer crystallinity and, consequently, its mechanical performance.
Table 1: Influence of Short-Chain Branching on Polyethylene (B3416737) Properties
| Property | Effect of Increased Branching | Scientific Rationale |
|---|---|---|
| Crystallinity | Decreases | Branches disrupt the regular packing of polymer chains into crystal lattices. acs.orgacs.org |
| Density | Decreases | The less efficient packing of branched chains leads to lower overall density. |
| Young's Modulus | Decreases | Reduced crystallinity results in a less rigid material. mdpi.com |
| Yield Strength | Decreases | The force required to initiate permanent deformation is lower in more amorphous polymers. mdpi.com |
| Toughness | Increases | The amorphous regions can absorb more energy before fracture. google.com |
| Flexibility | Increases | A lower degree of crystallinity allows for greater chain mobility and flexibility. mdpi.com |
Flexible Terpolymers and Elastomers from Branched Alpha-Olefins
Intermediates in the Production of Specialty Chemicals
Beyond polymerization, 4,4-dimethyl-1-dodecene serves as a crucial intermediate in the synthesis of a variety of high-value specialty chemicals. The terminal double bond provides a reactive site for numerous addition reactions, while the branched alkyl chain modifies the physical properties (e.g., solubility, viscosity, and surface activity) of the final products.
A significant application of alpha-olefins is in the production of linear alkylbenzenes (LABs), which are precursors to widely used biodegradable surfactants, linear alkylbenzene sulfonates. cpchem.com The synthesis is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with an olefin, such as 1-dodecene, often using zeolite or other acid catalysts. researchgate.netmdpi.comlumenlearning.com
When 4,4-dimethyl-1-dodecene is used in this reaction, it produces a branched alkylbenzene. The branching in the hydrophobic tail of the resulting surfactant influences its performance characteristics, such as its foaming properties and detergency. While linear alkylbenzenes are preferred for general-purpose detergents, branched-chain derivatives can be tailored for specialized cleaning applications. scispace.com The choice of catalyst is crucial for controlling the reaction and maximizing the yield of the desired product. mdpi.com
Table 2: Catalytic Performance in Alkylation of Benzene with 1-Dodecene
| Catalyst Type | 1-Dodecene Conversion (%) | Selectivity for Linear Alkylbenzene (%) | Reference |
|---|---|---|---|
| HY Zeolite | 100% | 97-98% | mdpi.com |
| USHY Zeolite | 100% | - | mdpi.com |
| DAY Zeolite | 50% | - | mdpi.com |
| HZSM-5 Zeolite | Low Activity | - | mdpi.com |
Data reflects the use of 1-dodecene; performance with 4,4-dimethyl-1-dodecene would vary based on steric hindrance.
The oligomerization of alpha-olefins yields polyalphaolefins (PAOs), which are premium synthetic base stocks for high-performance lubricants and functional fluids. cpchem.comgoogle.com Monomers like 1-dodecene are polymerized to form these fluids, which exhibit excellent low-temperature properties, a high viscosity index, and low volatility compared to conventional mineral oils. cpchem.comresearchgate.net
The use of a branched monomer like 4,4-dimethyl-1-dodecene in the oligomerization process would result in a PAO with a more complex, highly branched structure. This increased branching can further enhance certain lubricant properties, such as shear stability and thermal-oxidative stability, making them suitable for demanding applications in automotive, industrial, and aerospace sectors. google.com The final properties of the PAO can be precisely controlled by the choice of olefin feedstock and the distribution of oligomers (dimers, trimers, tetramers). google.comgoogle.com
Table 3: Properties of a Polyalphaolefin (PAO) Fluid Derived from 1-Decene (B1663960)/1-Dodecene
| Property | Value |
|---|---|
| Composition | Trimer: 57.3%, Tetramer: 27.4%, Pentamer: 11.8% |
| Viscosity @ 100°C | 4.82 cSt |
| Viscosity @ 40°C | 23.0 cSt |
| Pour Point | < -65°C |
| Flash Point (ASTM D 92) | 226°C |
| NOACK Volatility | 12.5% |
This table is based on data for oligomers of 1-decene and 1-dodecene as presented in patent literature. google.com
The terminal double bond of 4,4-dimethyl-1-dodecene is a reactive handle for introducing various functional groups. It is an important intermediate for manufacturing amines, amine oxides, and mercaptans. cpchem.comnih.gov
Amines and Amine Oxides: Higher olefins like 1-dodecene are used to produce alkyl dimethyl amines. cpchem.com One method to achieve this is hydroaminomethylation, which involves the reaction of the olefin with syngas (CO/H2) and a secondary amine. arkat-usa.org These tertiary amines are key precursors to amine oxides, which function as foam boosters and stabilizers in shampoos and detergents, and to quaternary ammonium (B1175870) compounds used as biocides and antistatic agents. cpchem.com
Mercaptans: Primary mercaptans (thiols) can be synthesized from terminal olefins like 1-dodecene through the addition of hydrogen sulfide (B99878) (H₂S), often initiated by UV light or a free radical initiator. google.comepo.org Another route involves reacting the olefin with a thioacid (like thioacetic acid) to form a thiol ester, which is subsequently hydrolyzed to yield the primary mercaptan. google.com These dodecyl mercaptans, with their characteristic branched structure derived from 4,4-dimethyl-1-dodecene, are used as chain transfer agents in polymerization and as intermediates for agricultural chemicals and antioxidants.
Table 4: Results of Hydroaminomethylation of 1-Dodecene with Dimethylamine
| Catalyst System (Rh/Ir ratio) | 1-Dodecene Conversion (%) | Selectivity for Amine (%) | Linear/Branched Amine Ratio |
|---|---|---|---|
| Rh only | 91.4 | 46.1 | 14.6 |
| 4:1 | 93.4 | 56.2 | 12.1 |
| 2:1 | 93.9 | 60.9 | 10.0 |
| 1:1 | 94.0 | 66.8 | 8.8 |
| Ir only | Low Activity | - | - |
Data from a study on biphasic hydroaminomethylation. arkat-usa.org
Production of Lubricants and Functional Fluids
Role in Nanomaterial Synthesis and Surface Modification
Extensive searches did not yield any documented roles of 1-Dodecene, 4,4-dimethyl- in the synthesis of nanomaterials or for the purpose of surface modification.
No research findings were identified that describe the use of 1-Dodecene, 4,4-dimethyl- as a reagent, solvent, or capping agent in the synthesis of nanoparticles. Standard synthesis methods for various nanoparticles typically employ other long-chain alkenes, but specific data for the 4,4-dimethyl isomer of 1-dodecene in this context is absent from the reviewed literature.
There is no available information detailing the use of 1-Dodecene, 4,4-dimethyl- for the surface grafting or functionalization of materials. While the terminal double bond suggests potential for such applications through hydrosilylation or other surface reactions, no studies have been published that utilize this specific branched alkene for modifying the surfaces of materials like silicon, polymers, or other substrates.
Environmental Fate and Degradation Mechanisms of Branched Dodecenes Excluding Toxicity
Atmospheric Transformation Studies
Once volatilized into the atmosphere, 1-Dodecene (B91753), 4,4-dimethyl- is subject to chemical reactions with key atmospheric oxidants, primarily hydroxyl radicals (•OH) and ozone (O₃). These reactions transform the parent compound into various smaller, more oxygenated products.
For alkenes, the addition of the •OH radical to the double bond is typically the dominant pathway. researchgate.net This leads to the formation of a β-hydroxyalkyl radical, which then reacts with molecular oxygen (O₂) to form a β-hydroxy peroxy radical. Subsequent reactions in the presence of nitrogen oxides (NOx) can lead to the formation of various oxygenated products, including aldehydes, ketones, and organic nitrates. researchgate.net
The H-atom abstraction pathway, while less dominant, contributes to the formation of different sets of products. nih.gov Abstraction can occur from any of the C-H bonds on the molecule's backbone. For 1-Dodecene, 4,4-dimethyl-, the presence of a tertiary hydrogen is absent, but abstraction can occur from the various methyl and methylene (B1212753) groups.
Research on 4,4-dimethyl-1-pentene (B165720) has quantified the formation of several products from its reaction with •OH radicals, as detailed in the table below. nih.govresearchgate.net It is expected that 1-Dodecene, 4,4-dimethyl- would undergo analogous reactions, yielding formaldehyde (B43269) from the terminal carbon of the double bond and a corresponding larger C11 ketone (3,3-dimethylundecan-2-one) and other oxygenated compounds. nih.gov The rate of reaction is anticipated to be rapid, leading to a short atmospheric lifetime.
Table 1: Products from the Reaction of •OH with 4,4-dimethyl-1-pentene
| Product | Molar Yield (%) | Pathway | Reference |
|---|---|---|---|
| 3,3-dimethylbutanal | 59 ± 6% | •OH Addition | nih.govresearchgate.net |
| Hydroxynitrates | ~15% | •OH Addition | nih.govresearchgate.net |
| 4,4-dimethyl-2-pentenal | 3.4 ± 0.6% | H-atom Abstraction | nih.govresearchgate.net |
| Acrolein | 2.7 ± 0.5% | H-atom Abstraction | nih.govresearchgate.net |
In addition to reacting with •OH radicals, 1-Dodecene, 4,4-dimethyl- can also be degraded in the atmosphere through reaction with ozone (O₃), a process known as ozonolysis. masterorganicchemistry.com This reaction is particularly important at night when •OH radical concentrations are low. The ozonolysis of alkenes proceeds via the Criegee mechanism, where ozone adds across the double bond to form an unstable primary ozonide (a molozonide). libretexts.org This intermediate rapidly rearranges and decomposes to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. libretexts.orgunl.edu
For 1-Dodecene, 4,4-dimethyl-, the cleavage of the double bond would result in two primary fragments:
Formaldehyde (CH₂O) from the terminal =CH₂ group.
A C₁₁ carbonyl oxide ((CH₃)₂C(CH₂)₂CH(CH₂)₅CH₃-CHO•) which can then be stabilized or decompose further to form other products, including the corresponding C₁₁ aldehyde, 3,3-dimethylundecanal .
The rate of ozonolysis is highly dependent on the structure of the alkene, specifically the degree of substitution around the double bond. researchgate.net Alkyl substituents generally increase the reaction rate. researchgate.net Therefore, the presence of the bulky 4,4-dimethyl group may influence the reaction kinetics.
Reaction with Hydroxyl Radicals (•OH) in the Gas Phase
Biodegradation Pathways in Aquatic and Terrestrial Environments
The breakdown of 1-Dodecene, 4,4-dimethyl- in soil and water is primarily mediated by microbial activity. However, its molecular structure presents significant challenges to rapid biodegradation.
Under aerobic conditions, microorganisms can degrade alkenes. However, branched hydrocarbons are generally more resistant to microbial attack than their linear counterparts. biomedgrid.combiomedgrid.com Studies on various branched alkanes and alkenes have shown that the presence and position of branching can significantly slow down or even inhibit biodegradation. biomedgrid.comresearchgate.net
The key structural feature of 1-Dodecene, 4,4-dimethyl- that impedes biodegradation is the quaternary carbon atom at the 4-position. This steric hindrance makes it difficult for microbial enzymes to access and oxidize the hydrocarbon chain. Research on the biodegradation of similarly structured compounds, such as 2,2,4,4,6,8,8-heptamethylnonane, has shown them to be highly persistent in the environment. acs.orgresearchgate.net While some specialized microorganisms, like certain Rhodococcus species, have been shown to degrade branched alkanes, the process is often slow. asm.org These bacteria may employ both terminal oxidation (at the end of the chain) and subterminal oxidation pathways. asm.org However, the quaternary carbon in 1-Dodecene, 4,4-dimethyl- would likely block the typical β-oxidation sequence, requiring alternative, less efficient metabolic routes. Therefore, while not completely recalcitrant, 1-Dodecene, 4,4-dimethyl- is expected to have a low potential for ready aerobic biodegradation.
The rate at which 1-Dodecene, 4,4-dimethyl- biodegrades is influenced by a combination of its molecular properties and prevailing environmental conditions.
Molecular Structure : This is a critical factor. As discussed, the high degree of branching, specifically the quaternary carbon, is the primary reason for its expected slow degradation. researchgate.net In general, the susceptibility of hydrocarbons to microbial degradation follows the order: n-alkenes > branched alkenes > low-molecular-weight aromatics. biomedgrid.combiomedgrid.com Highly branched structures are mineralized more slowly than linear or mono-branched compounds. researchgate.net
Environmental Conditions : Several external factors can affect the rate of biodegradation. mdpi.commicrobenotes.com These include:
Temperature : Microbial activity generally decreases at lower temperatures, slowing degradation rates. biomedgrid.com
Oxygen Availability : Aerobic degradation requires oxygen. In anoxic or anaerobic environments, the degradation of such a resistant molecule would be even more limited. mdpi.com
Nutrient Availability : The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the biodegradation process. enviro.wiki
pH : Most bacteria involved in hydrocarbon degradation thrive in a pH range of 6.5 to 8.5. microbenotes.com
Bioavailability : Being a hydrophobic compound, 1-Dodecene, 4,4-dimethyl- has low water solubility and will tend to adsorb to soil organic matter, which can reduce its availability to microorganisms. microbenotes.com
Table 2: Summary of Factors Influencing Biodegradation Rates
| Factor | Influence on Biodegradation of 1-Dodecene, 4,4-dimethyl- | Reference |
|---|---|---|
| Molecular Structure | The quaternary carbon atom significantly hinders microbial attack, leading to slow degradation. | biomedgrid.comresearchgate.net |
| Temperature | Lower temperatures decrease microbial metabolic rates, slowing degradation. | biomedgrid.com |
| Oxygen | Essential for aerobic degradation; lack of oxygen severely limits breakdown. | mdpi.com |
| Nutrients (N, P) | Required for microbial growth; limitation can halt degradation. | enviro.wiki |
| pH | Optimal degradation occurs in near-neutral pH conditions (6.5-8.5). | microbenotes.com |
| Bioavailability | Low water solubility and sorption to particles can reduce access by microbes. | microbenotes.com |
Aerobic Biodegradation Potential
Abiotic Degradation Processes in Environmental Matrices
In soil and water, abiotic (non-biological) degradation processes can also contribute to the transformation of 1-Dodecene, 4,4-dimethyl-. The most significant of these is likely photolysis, or degradation induced by sunlight, particularly UV radiation. westmont.edu
When exposed to sunlight in surface waters or on soil surfaces, the molecule can absorb energy, leading to the initiation of photo-oxidative reactions. This process can lead to the formation of carbonyl groups on the hydrocarbon chain. westmont.edu The introduction of such polar functional groups increases the water solubility of the molecule and can make it more susceptible to subsequent microbial attack, in a process where abiotic degradation facilitates biodegradation. westmont.edu Hydrolysis, the reaction with water, is not considered a significant degradation pathway for this compound as it lacks functional groups that are susceptible to hydrolysis. ospar.org
Photolytic Degradation
Photolytic degradation, or photodegradation, is a process where chemical compounds are broken down by light. This process can occur directly, through the absorption of light by the compound itself, or indirectly, through reactions with photochemically generated reactive species in the environment.
For alkenes, indirect photolysis is often the more significant pathway. In the atmosphere, the reaction with hydroxyl radicals (•OH) is a primary degradation mechanism. In aquatic environments, other reactive oxygen species and sensitized photo-oxidation can play a role.
Research on highly branched isoprenoid (HBI) alkenes, which share structural similarities with 1-Dodecene, 4,4-dimethyl-, indicates that the rate of photooxidative degradation increases with the number of double bonds and the presence of certain structural features like bis-allylic hydrogens. nih.gov While 1-Dodecene, 4,4-dimethyl- is a mono-unsaturated alkene, the presence of branching can influence its reactivity. The quaternary carbon at the 4-position may affect the stability of radical intermediates formed during photooxidation.
Studies on the photooxidation of polymers containing alkene structures show that the process is often autocatalytic, generating more radicals and leading to chain scission. This results in the breakdown of the larger molecule into smaller, potentially more mobile fragments.
Table 1: General Factors Influencing Photolytic Degradation of Alkenes
| Factor | Description | Potential Impact on 1-Dodecene, 4,4-dimethyl- |
| Light Absorption | The ability of a molecule to absorb light at environmentally relevant wavelengths (>290 nm). | Simple alkenes like 1-dodecene do not significantly absorb sunlight, making direct photolysis a minor pathway. nih.gov |
| Reaction with Hydroxyl Radicals (•OH) | A primary atmospheric degradation pathway for volatile organic compounds. | Expected to be a significant degradation pathway in the atmosphere. |
| Reaction with Ozone (O₃) | Another important atmospheric oxidant for alkenes. | Ozonolysis can lead to the cleavage of the double bond and the formation of aldehydes and ketones. |
| Photosensitized Oxidation | Degradation initiated by other molecules (sensitizers) that absorb light and transfer energy to the target compound or to oxygen, creating reactive oxygen species. | Can be a significant pathway in natural waters containing dissolved organic matter. |
| Molecular Structure | Branching and substitution patterns can affect reactivity. | The 4,4-dimethyl substitution may influence the stability of intermediates and the overall degradation rate. |
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This degradation pathway is generally not significant for simple alkenes like 1-Dodecene, 4,4-dimethyl- under typical environmental pH and temperature conditions.
The carbon-carbon double bond in alkenes is not susceptible to direct attack by water unless an activating functional group is present in the molecule. For instance, the hydrolysis of olefins is known to occur when the double bond is conjugated with a carbonyl group, which activates the double bond towards cleavage. google.com Since 1-Dodecene, 4,4-dimethyl- lacks such an activating group, its hydrolysis is expected to be extremely slow to negligible in the environment.
While acid-catalyzed hydration of alkenes can occur, the conditions required (strong acids and elevated temperatures) are not typically found in the natural environment. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.
Table 2: Susceptibility of Different Olefin Structures to Hydrolysis
| Compound Type | Activating Group | Susceptibility to Environmental Hydrolysis |
| Simple Alkenes (e.g., 1-Dodecene, 4,4-dimethyl-) | None | Not significant |
| α,β-Unsaturated Ketones | Carbonyl group conjugated with the double bond | Can undergo hydrolysis under specific conditions google.com |
| α,β-Unsaturated Aldehydes | Carbonyl group conjugated with the double bond | Can undergo hydrolysis under specific conditions google.com |
Future Research Directions and Emerging Trends for Branched Dodecenes
Development of Highly Selective Catalysts for Specific Branched Isomers
A primary focus of current research is the design of heterogeneous catalysts that can selectively produce specific branched dodecene isomers. The hydroisomerization of n-dodecane is a key strategy, where bifunctional catalysts, typically containing a noble metal (like Platinum) on an acidic support (like a zeolite), are employed. The challenge lies in controlling the reaction to favor desired multi-branched structures while minimizing cracking into lighter hydrocarbons.
The selectivity towards mono-branched versus multi-branched isomers is highly dependent on the catalyst's properties, such as pore structure, acidity, and metal-acid balance. researchgate.netresearchgate.net Zeolites with medium-sized, one-dimensional pores, such as ZSM-22 and SAPO-11, are particularly interesting. d-nb.infomdpi.com Their shape-selective nature can influence the type of branched isomers formed. For instance, the microporous structure of SAPO-11 has been shown to inhibit the formation of some multi-branched isomers, a limitation that researchers are overcoming by creating hierarchical structures with additional mesopores. d-nb.info
Recent studies have explored various strategies to enhance selectivity for multi-branched products:
Hierarchical Zeolites: Creating mesopores in microporous zeolites like ZSM-22 and SAPO-11 can significantly improve selectivity towards multi-branched products. researchgate.netd-nb.info These larger pores provide the necessary space for the formation and diffusion of bulkier multi-branched isomers. researchgate.net For example, a citric acid-modified Pt/SAPO-11 catalyst demonstrated a higher ratio of multi- to mono-branched isomers compared to its conventional counterpart. mdpi.com
Composite Catalysts: Combining different zeolites, such as ZSM-22 and Y zeolite, can generate materials with optimized acidity and pore structures. acs.org A post-treated Pt/ZSM-22–Y catalyst showed a significantly enhanced yield of multi-branched iso-dodecane, attributed to an increase in medium-strong acid sites and mesoporosity. acs.org
Acidity and Metal Loading Modification: Fine-tuning the acidity of the zeolite support is crucial. Reducing strong acid sites can suppress cracking reactions. researchgate.net Isomorphous substitution, for instance replacing some aluminum with iron in the ZSM-48 framework, can modify the acid strength and improve selectivity for C12 isomers. bohrium.com Similarly, using highly siliceous ZSM-22, which has a lower acid site density, allows for high isomer selectivity even with low platinum loading (around 0.2 wt%). rsc.org
The performance of various catalysts in n-dodecane hydroisomerization highlights the ongoing efforts to control isomer distribution.
Table 1: Performance of Various Catalysts in n-Dodecane Hydroisomerization
This table summarizes the performance of different catalyst systems in producing branched isomers from n-dodecane, showcasing the selectivity for multi-branched products.
| Catalyst System | Key Modification/Feature | Max. Isomer Yield (%) | Multi-branched Isomer Selectivity (%) | Reference |
|---|---|---|---|---|
| Pt/ZSM-22-PF | Partially filled micropores via in-situ coke deposition | ~78 (calculated) | 49 | bohrium.com |
| Pt/ZSM-22–Y | Post-treatment of ZSM-22 and Y zeolite mixture | ~85 (calculated) | High | acs.org |
| Pt/CA-modified SAPO-11 | Hierarchical structure via citric acid treatment | 74 | 42.89 | d-nb.infomdpi.com |
| Pt/Fe-ZSM-48 | Isomorphous substitution with Iron | High | High selectivity for dimethyl isomers | bohrium.com |
| Pt/siliceous ZSM-22 | Low acid site density | ~90 (calculated) | High | rsc.org |
Integration of Computational Methods for Predictive Design and Discovery
The empirical, trial-and-error approach to catalyst development is gradually being superseded by a more rational, design-oriented strategy powered by computational chemistry. core.ac.uk Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms at the molecular level, predicting catalyst performance, and guiding the synthesis of new, more effective catalysts. byu.eduuib.no
In the context of branched dodecenes, computational methods are being applied to:
Elucidate Reaction Mechanisms: DFT calculations help to map out the complex energy landscapes of isomerization and oligomerization reactions. rsc.org This includes understanding the stability of key intermediates, such as carbenium ions, and the energy barriers for different reaction pathways (e.g., branching vs. cracking). dntb.gov.ua For example, computational studies on ethylene (B1197577) oligomerization have revealed the origins of selectivity between linear and branched products. byu.edu
Predict Catalyst Activity and Selectivity: Researchers are developing computational models that can quantitatively predict how modifications to a catalyst's structure (e.g., the ligands in a homogeneous catalyst or the framework of a zeolite) will affect its activity and selectivity. byu.eduacs.org These models can screen potential catalyst candidates virtually, saving significant experimental time and resources. uib.no A DFT transition-state model has been successfully used to predict the selectivity of chromium catalysts for ethylene trimerization versus tetramerization. byu.edu
Design Novel Catalysts: By understanding the structure-property relationships, computational models can guide the design of new catalysts with desired characteristics. rsc.org This could involve tailoring the pore geometry of a zeolite to favor the formation of a specific isomer like 4,4-dimethyl-1-dodecene or designing a homogeneous catalyst ligand that promotes a specific degree of branching. core.ac.uk
Table 2: Applications of Computational Methods in Branched Olefin Synthesis
This table illustrates how different computational techniques are being used to advance the synthesis of branched olefins.
| Computational Method | Application Area | Key Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Ethylene Oligomerization | Revealed the origin of linear vs. branched selectivity. | byu.edu |
| DFT Transition-State Models | Predictive Catalyst Design | Quantitatively predicted shift from 1-hexene (B165129) to 1-octene (B94956) selectivity. | byu.edu |
| Thermodynamic Modeling (e.g., COSMO-RS) | Reaction Condition Optimization | Predicted solvent effects on 1-dodecene (B91753) isomerization and hydroformylation. | scispace.com |
| Multivariate Linear Regression & DFT | Catalyst Performance Analysis | Verified factors influencing ethylene polymerization activity in nickel-diimine catalysts. | rsc.org |
Exploration of Bio-based Feedstocks for Sustainable Branched Olefin Production
The shift towards a circular economy is driving research into the production of chemicals from renewable resources. mdpi.com Bio-based feedstocks, such as fatty acids, fatty alcohols, and other platform molecules derived from biomass, represent a promising and sustainable alternative to fossil fuels for producing branched olefins. google.comgoogle.comescholarship.org
Key routes being explored include:
Dehydration of Fatty Alcohols: Long-chain alcohols, which can be produced by the hydrogenation of fatty acids from plant or animal oils, can be catalytically dehydrated to form olefins. google.comresearchgate.net For example, 1-decanol (B1670082) can be converted over an alumina (B75360) catalyst into a mixture of decene isomers. researchgate.net The challenge is to control the subsequent isomerization and oligomerization to achieve the desired C12 branched structures. Research is focused on developing catalysts that are selective for dehydration over competing reactions like etherification. escholarship.orgrsc.org
Oligomerization of Lighter Bio-olefins: C2-C8 olefins can be produced by dehydrating bio-alcohols (e.g., bio-ethanol, bio-butanol). google.com These lighter olefins can then be oligomerized to build up to C12 structures. The use of mixed olefin feedstocks derived from biomass necessitates robust catalysts that can handle impurities like water and unreacted alcohols while selectively producing the desired branched dodecene products. google.com
Decarboxylation of Fatty Acids: Another pathway involves the direct decarboxylation of fatty acids to produce olefins, which can then be oligomerized. google.com This route avoids the need for an initial hydrogenation step to alcohols.
A significant advantage of these bio-based routes is the potential to produce novel branched structures not easily accessible from petrochemical feedstocks. The inherent structure of the bio-derived starting material can influence the final product distribution. escholarship.org
Advanced In-Situ Characterization Techniques for Reaction Optimization
To optimize the synthesis of specific branched dodecenes, a deep understanding of the reaction as it happens is essential. Advanced in-situ characterization techniques allow researchers to observe catalysts and reacting molecules under real process conditions, providing invaluable insights into reaction mechanisms, catalyst behavior, and the formation of intermediates. rsc.orgrsc.org
Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy is a particularly powerful tool in this domain. researchgate.netrsc.orgresearchgate.net
Identifying Intermediates: In-situ MAS NMR has been instrumental in identifying key reaction intermediates in olefin and alcohol transformations over zeolites. rsc.org It allows for the direct observation of species like carbenium ions and surface alkoxy groups, which are central to isomerization and oligomerization mechanisms. researchgate.net
Tracking Reaction Pathways: By using isotopically labeled reactants (e.g., with ¹³C), researchers can follow the transformation of molecules step-by-step. rsc.org This has helped to elucidate the "hydrocarbon pool" mechanism in methanol-to-olefin processes and to differentiate between competing reaction pathways. researchgate.netresearchgate.net
Understanding Catalyst Deactivation: These techniques can also monitor the formation of coke and other deactivating species on the catalyst surface in real-time, helping to develop strategies for improving catalyst stability and lifetime. researchgate.net
The combination of in-situ MAS NMR with other techniques like UV/Vis spectroscopy provides a more complete picture of the catalytic cycle, linking the nature of organic deposits to catalyst activity and selectivity. researchgate.net These detailed mechanistic insights are critical for the rational design of reaction conditions (temperature, pressure, flow rate) to maximize the yield of desired branched isomers like 4,4-dimethyl-1-dodecene.
Q & A
Basic: What are the established methods for synthesizing 4,4-dimethyl-1-dodecene, and how do catalytic systems influence selectivity?
Methodological Answer:
Synthesis typically involves alkylation or oligomerization reactions. For example, alkylation of benzene with 1-dodecene over non-zeolitic catalysts (e.g., HPW/MCM-41) produces linear phenyldodecanes, where acidity and pore structure of the catalyst dictate regioselectivity . Homogeneous chromium catalysts enable trimerization of 1-dodecene for synthetic lubricants, with ligand design critical for controlling branching and molecular weight distribution . Advanced copolymerization with norbornene uses ansa-fluorenylamidodimethyltitanium catalysts, where steric effects of the ligand framework govern monomer incorporation rates .
Basic: How does the molecular structure of 4,4-dimethyl-1-dodecene influence its physicochemical properties?
Methodological Answer:
The terminal double bond (SMILES: CCCCCCCCCCC=C) and 4,4-dimethyl branching reduce symmetry, lowering melting points compared to linear isomers. Rotatable bonds (9) and a 12-carbon chain enhance fluidity, making it suitable as a solvent or intermediate in lubricant synthesis. Thermodynamic data (e.g., vapor-liquid equilibrium with n-dodecane) show non-ideal behavior, necessitating activity coefficient models like Wilson or NRTL for accurate phase predictions .
Advanced: What experimental and computational approaches resolve contradictions in biodegradability assessments of 1-dodecene derivatives?
Methodological Answer:
OECD Test Guideline 301 reports 74.1–80% biodegradation in 28 days for 1-dodecene, but discrepancies arise due to isomer-specific stability (e.g., terminal vs. internal alkenes). To address this:
- Experimental: Use GC-MS to track isomer degradation products in soil microcosms.
- Computational: Apply QSAR models to predict persistence based on branching and substituent positions .
Contradictions in bioaccumulation data (e.g., lack of measured BCF values) require species-specific metabolic studies using radiolabeled analogs .
Advanced: How do hydroperoxides affect the kinetics of rhodium-catalyzed hydroformylation of 4,4-dimethyl-1-dodecene?
Methodological Answer:
Hydroperoxides (e.g., tBuOOH) accelerate Rh/BPP catalyst deactivation via oxidative degradation of phosphine ligands. Kinetic studies using operando spectroscopy reveal:
- Rate dependence: Deactivation follows a first-order decay model with rate constants proportional to [tBuOOH]^0.5.
- Mitigation: Co-catalysts like triphenylphosphine scavenge radicals, extending catalyst lifetime. Optimized reactor designs (e.g., plug flow with side dosing) minimize localized peroxide accumulation .
Basic: What thermodynamic models best predict phase behavior in mixtures containing 4,4-dimethyl-1-dodecene?
Methodological Answer:
For binary systems (e.g., 1-dodecene/n-dodecane):
- Wilson model outperforms NRTL and UNIQUAC in correlating vapor-liquid equilibrium data (RMSD < 0.015 for temperature, < 0.02 for composition) due to better handling of non-ideal interactions in long-chain alkenes .
- Data validation: Use Van Ness consistency tests to ensure experimental integrity, with deviations >1% indicating systematic errors .
Advanced: What reactor configurations optimize α-olefin separation from Fischer–Tropsch oil containing 4,4-dimethyl-1-dodecene?
Methodological Answer:
- Divided-wall column (DWC) technology reduces energy use by 18–25% compared to traditional distillation. Key parameters:
- Probabilistic design frameworks balance capital costs and separation efficiency, favoring CSTR cascades for exothermic hydroformylation .
Basic: How does 4,4-dimethyl branching impact ecological toxicity compared to linear 1-dodecene?
Methodological Answer:
The OECD category approach (C6–C14 α-olefins) assumes similar ecotoxicity due to conserved reactive moieties (terminal double bond). However, 4,4-dimethyl branching may:
- Increase hydrophobicity , raising bioaccumulation potential (predicted log Kow ≈ 6.2 vs. 5.8 for linear isomer).
- Reduce microbial degradation rates in soil due to steric hindrance, requiring extended OECD 301 testing (56 days) for conclusive data .
Advanced: What spectroscopic techniques characterize instability of 4,4-dimethyl-1-dodecene in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
